

## **ANGPT1** siRNA stability and storage conditions

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Compound of Interest

Compound Name:

ANGPT1 Human Pre-designed
siRNA Set A

Cat. No.:

B12420250

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## **ANGPT1 siRNA Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Angiopoietin-1 (ANGPT1) siRNA.

#### **Frequently Asked Questions (FAQs)**

Q1: How should I store my ANGPT1 siRNA upon receipt?

A: Your ANGPT1 siRNA is shipped lyophilized (dry) and is stable at room temperature for 2-4 weeks.[1] However, for long-term storage, we recommend storing it at -20°C or, preferably, -80°C.[1] Lyophilized siRNA is stable for at least one year when stored at -20°C in a non-frost-free freezer.[2]

Q2: What is the best way to resuspend my lyophilized ANGPT1 siRNA?

A: To minimize RNase contamination, always use nuclease-free water or a suitable RNase-free buffer (e.g., TE buffer) to resuspend your siRNA.[1][3] Briefly centrifuge the tube before opening to ensure the lyophilized pellet is at the bottom. Add the desired volume of buffer to create a stock solution (e.g., 20 μM), vortex gently, and let it sit for a few minutes to ensure complete resuspension.

Q3: How should I store my resuspended ANGPT1 siRNA solution?



A: Resuspended siRNA should be stored at -20°C, where it is stable for at least six months.[2] For long-term storage, -80°C is recommended.[1] It is highly advisable to create smaller working aliquots to avoid repeated freeze-thaw cycles, which can compromise siRNA integrity. [1][2]

Q4: How many times can I freeze and thaw my ANGPT1 siRNA aliquots?

A: It is recommended to limit freeze-thaw cycles to no more than 3-5 times.[1][4] Storing siRNA in "frost-free" freezers is not recommended due to the temperature cycling they employ.[1] Each cycle of freezing and thawing increases the risk of degradation.

Q5: How stable is ANGPT1 siRNA under different temperature conditions?

A: Unmodified siRNA is remarkably stable. Studies have shown that it can withstand extended incubation at 21°C (over a year) and even short incubations at temperatures up to 95°C without significant loss of integrity or functional activity.[5] However, it is susceptible to degradation by nucleases found in biological fluids like serum.

Table 1: Summary of ANGPT1 siRNA Stability and

**Storage Conditions** 

Form	Storage Temperature	Duration of Stability	Freeze-Thaw Cycles
Lyophilized (Dry)	Room Temperature	2–4 weeks[1]	N/A
-20°C	At least 1 year (up to 3 years reported)[1][2]	N/A	
-80°C	Long-term (best option)[1]	N/A	
Resuspended	4°C	Short-term (days)	N/A
-20°C	At least 6 months[1][2]	Max 3–5 cycles[1]	
-80°C	Long-term (recommended for aliquots)[1]	Max 3–5 cycles[1]	



## **Troubleshooting Guides**

Problem 1: I am not observing any knockdown of ANGPT1 expression.

- Is your siRNA properly resuspended and intact?
  - Suggestion: Ensure you have followed the resuspension protocol correctly. If you suspect
    degradation due to improper handling, you can run an aliquot on a non-denaturing
    polyacrylamide gel to check its integrity.
- Was the transfection successful?
  - Suggestion: Transfection efficiency is critical and highly cell-type dependent.[6] Use a
    validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) and a
    negative control (scrambled siRNA) in parallel with your ANGPT1 siRNA.[6][7] If the
    positive control shows knockdown, your transfection system is working. To visually confirm
    uptake, you can use a fluorescently labeled control siRNA.[3]
- Is your assay for detecting knockdown working correctly?
  - Suggestion: The most reliable way to measure knockdown is by quantifying mRNA levels using qRT-PCR, typically 24-48 hours post-transfection.[6][7] When analyzing protein levels via Western blot, remember that protein turnover rates can vary. A stable protein may take longer to show a decrease after its mRNA has been silenced.

Problem 2: My cells are showing high toxicity or dying after transfection.

- Is the transfection reagent causing toxicity?
  - Suggestion: Set up a control where you treat cells with only the transfection reagent (no siRNA) to assess its baseline toxicity.[7] Ensure you are using the reagent according to the manufacturer's protocol, as some reagents require serum-free conditions for optimal performance.[3]
- Is the siRNA concentration too high?
  - Suggestion: High concentrations of siRNA can induce an immune response or cause offtarget effects, leading to cell death.[3] Perform a dose-response experiment to find the

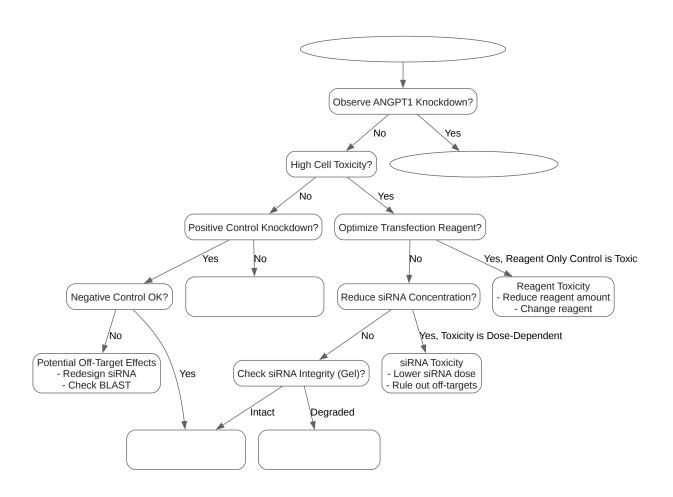


lowest effective concentration of ANGPT1 siRNA that achieves significant knockdown without causing toxicity.

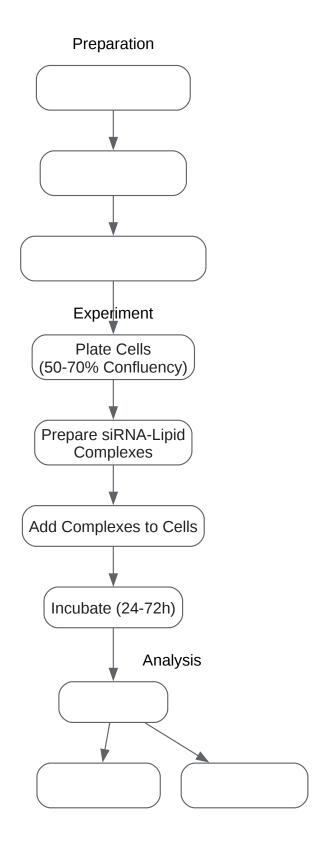
- Are your cells healthy?
  - Suggestion: Only use healthy, actively dividing cells at a low passage number for your experiments. Unhealthy cells are more susceptible to the stress of transfection.[3] Avoid using antibiotics in the media during transfection, as they can increase cell death.[3]

## **Troubleshooting Flowchart**

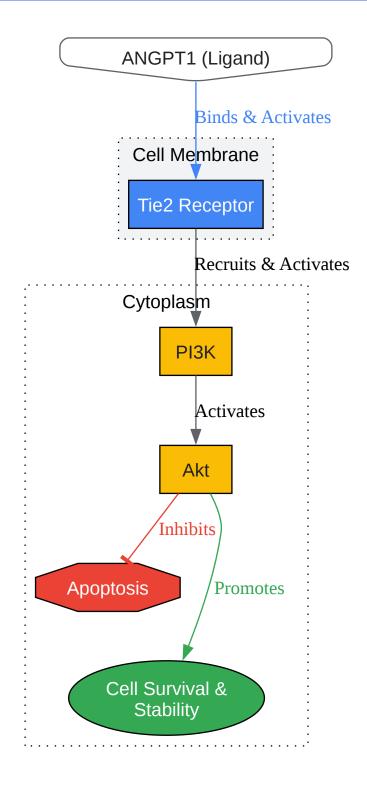












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